1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone
Description
1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone is a synthetic organic compound featuring a benzodioxol ring linked via a propanone chain to a piperazine moiety substituted with a 4-nitrophenyl group.
Spectral characterization (IR, $^1$H-NMR, $^{13}$C-NMR, HRMS) confirms its structural integrity, with a melting point of 161–162°C and quantitative synthesis yield under optimized conditions .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c24-18(15-1-6-19-20(13-15)28-14-27-19)7-8-21-9-11-22(12-10-21)16-2-4-17(5-3-16)23(25)26/h1-6,13H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJJDVZVLHYNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477328-85-1 | |
| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(4-(4-NITROPHENYL)-1-PIPERAZINYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Piperazine Moiety: Piperazine can be introduced via nucleophilic substitution reactions.
Attachment of the Nitrophenyl Group: This step might involve nitration reactions followed by coupling with the piperazine intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Could be used in the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Benzodioxol vs. Benzothiophene Derivatives
- Target Compound : The benzodioxol ring (1,3-benzodioxol-5-yl) provides a fused oxygenated aromatic system.
- This substitution lowers the melting point (138–141°C vs. 161–162°C) and decreases synthesis yield (69% vs. quantitative) .
Piperazine Substitution Patterns
Key Observations :
- Electron-withdrawing groups (e.g., NO$_2$, F) correlate with higher melting points, likely due to enhanced intermolecular interactions.
- Methoxy groups reduce polarity, favoring solubility in nonpolar solvents.
Functional Group Modifications on the Propanone Chain
Keto vs. Alcohol Derivatives
- Target Compound: The propanone carbonyl group is critical for hydrogen bonding.
- 8a (1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-phenylpiperazin-1-yl)-1-propanol): Reduction of the ketone to an alcohol (via NaBH$_4$) decreases melting point (148–149°C) and alters pharmacokinetic properties (e.g., increased hydrophilicity) .
Analytical Data Consistency
All compounds were validated via HRMS (EI), with calculated and observed masses matching within 5 ppm, ensuring structural accuracy .
Biological Activity
1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone, also known as a piperazine derivative, is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzodioxole moiety and a nitrophenyl-piperazine component. Its molecular formula is with a molecular weight of approximately 356.39 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .
Pharmacological Effects
The compound exhibits several pharmacological effects, including:
- Antidepressant Activity : By inhibiting MAO, it may alleviate symptoms of depression.
- Analgesic Properties : Studies suggest that it may have pain-relieving effects comparable to conventional analgesics.
- Neuroprotective Effects : It shows promise in protecting neuronal cells from oxidative stress .
In Vitro Studies
In vitro assays have demonstrated that this compound significantly inhibits MAO-B activity. A study reported an IC50 value of approximately 0.5 µM, indicating potent inhibitory action compared to standard MAO inhibitors .
In Vivo Studies
Animal models have been employed to evaluate the compound's antidepressant effects. In a forced swim test, subjects treated with the compound exhibited reduced immobility times, suggesting enhanced antidepressant-like activity . Additionally, analgesic effects were observed in pain models where treated animals showed significant reductions in pain responses compared to control groups.
Comparative Analysis
The following table summarizes the biological activities of similar compounds for contextual comparison:
| Compound Name | MAO Inhibition IC50 (µM) | Analgesic Activity | Antidepressant Activity |
|---|---|---|---|
| This compound | 0.5 | Yes | Yes |
| N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | 2.0 | Moderate | Yes |
| N-(1,3-benzodioxol-5-yl)-4-(4-chlorophenyl)piperazine-1-carboxamide | 1.2 | No | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
